molecular formula C19H17N2O5P B12570067 Diphenyl [amino(4-nitrophenyl)methyl]phosphonate CAS No. 190839-42-0

Diphenyl [amino(4-nitrophenyl)methyl]phosphonate

Cat. No.: B12570067
CAS No.: 190839-42-0
M. Wt: 384.3 g/mol
InChI Key: ZBIKGGIABQCXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl [amino(4-nitrophenyl)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a diphenyl and an amino(4-nitrophenyl)methyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl [amino(4-nitrophenyl)methyl]phosphonate can be synthesized through a multi-step process involving the reaction of diphenylphosphinic acid with 4-nitrobenzaldehyde and aniline. The reaction typically proceeds via a Kabachnik-Fields reaction, which is a three-component reaction involving an aldehyde, an amine, and a phosphite. The reaction conditions often include the use of a catalyst such as lithium perchlorate and solvents like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as distillation and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Diphenyl [amino(4-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl [amino(4-nitrophenyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of diphenyl [amino(4-nitrophenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The nitrophenyl group can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diphenylphosphinic acid
  • Diethyl [amino(4-nitrophenyl)methyl]phosphonate
  • Triphenylphosphine oxide

Uniqueness

Diphenyl [amino(4-nitrophenyl)methyl]phosphonate is unique due to its combination of a phosphonate group with a nitrophenyl and diphenyl moiety. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrophenyl group enhances its potential as an enzyme inhibitor and its ability to participate in redox reactions .

Properties

CAS No.

190839-42-0

Molecular Formula

C19H17N2O5P

Molecular Weight

384.3 g/mol

IUPAC Name

diphenoxyphosphoryl-(4-nitrophenyl)methanamine

InChI

InChI=1S/C19H17N2O5P/c20-19(15-11-13-16(14-12-15)21(22)23)27(24,25-17-7-3-1-4-8-17)26-18-9-5-2-6-10-18/h1-14,19H,20H2

InChI Key

ZBIKGGIABQCXCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)[N+](=O)[O-])N)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.